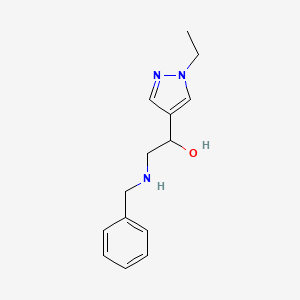
2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound that belongs to the class of ethanolamines This compound is characterized by the presence of a benzylamino group and a pyrazolyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of benzylamine with 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one, while reduction may produce 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine.
科学的研究の応用
2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with biological receptors, enzymes, or other macromolecules, leading to modulation of their activity. The pyrazolyl group may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
- 2-(benzylamino)-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-ol
- 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-3-yl)ethan-1-ol
Uniqueness
2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the specific positioning of the ethyl group on the pyrazolyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications.
特性
IUPAC Name |
2-(benzylamino)-1-(1-ethylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-17-11-13(9-16-17)14(18)10-15-8-12-6-4-3-5-7-12/h3-7,9,11,14-15,18H,2,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMDUWKNXQWQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(CNCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














